![molecular formula C20H15ClN4O2 B2763733 8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034267-43-9](/img/structure/B2763733.png)
8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Indole derivatives, such as Indole-3-carbaldehyde (I3A), are important and effective precursors for producing bioactive structures .
Synthesis Analysis
The synthesis of indole derivatives can involve various methods. For instance, the Cadogan–Sundberg indole synthesis allows for the generation of indoles from o-nitrostyrenes with the use of trialkyl phosphites .Molecular Structure Analysis
The molecular structure of indole consists of a benzene ring fused to a pyrrole ring. An example is 1H-Indole, 2,3-dihydro-, which has the molecular formula C8H9N .Chemical Reactions Analysis
Indole and its derivatives can undergo various chemical reactions. For example, in the Cadogan–Sundberg indole synthesis, o-nitrostyrene first reacts with triethyl phosphite, and the nitro group is converted to a nitroso group. The nitroso group then reacts with the alkene, and N-hydroxylindole is formed, which reacts again with triethyl phosphite to form the indole .Physical And Chemical Properties Analysis
Indole-3-carbaldehyde has a molar mass of 145.161 g·mol−1 and a melting point of 198 °C .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been investigated for their antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus . The unique structure of our compound may contribute to similar antiviral effects.
Anticancer Potential
Indole-based compounds often display anticancer activity. Our compound’s fusion of indole and pyrimidine scaffolds could enhance its efficacy. Further studies are warranted to explore its impact on cancer cell lines and potential mechanisms of action .
Antimicrobial Properties
Indole derivatives have been investigated as antimicrobial agents. By understanding the interactions of our compound with microbial targets, we can assess its potential in combating bacterial and fungal infections .
Antioxidant Activity
Given the indole nucleus’s role in antioxidant systems, our compound could potentially exhibit antioxidant effects. Evaluating its radical-scavenging abilities and protective effects against oxidative stress would be valuable .
Antidiabetic Applications
Indole derivatives have been explored for their antidiabetic potential. Investigating our compound’s impact on glucose metabolism, insulin sensitivity, and related pathways could reveal novel therapeutic avenues .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
13-chloro-5-(1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-13-5-6-18-23-16-7-8-24(11-14(16)19(26)25(18)10-13)20(27)17-9-12-3-1-2-4-15(12)22-17/h1-6,9-10,22H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTNAKQTHQJTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2763651.png)
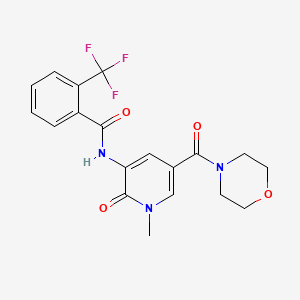
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763655.png)
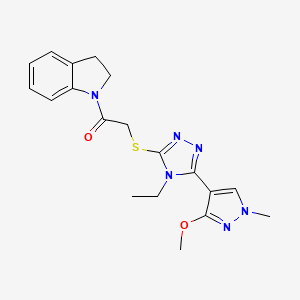
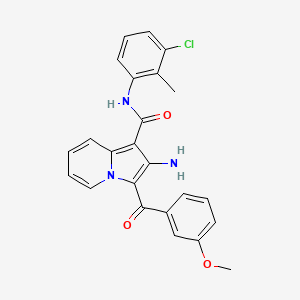
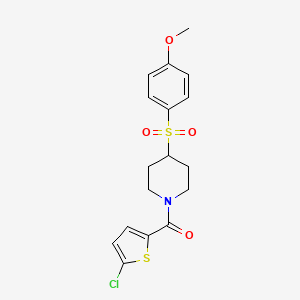
![2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2763659.png)
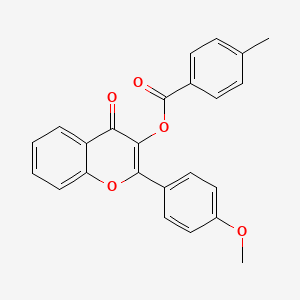
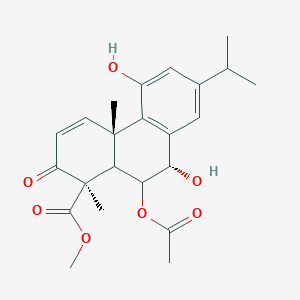
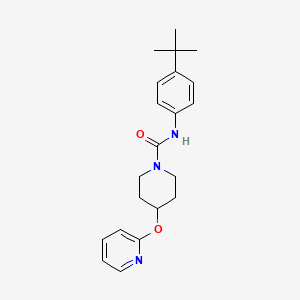
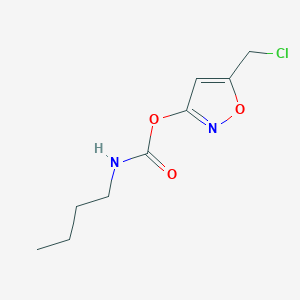
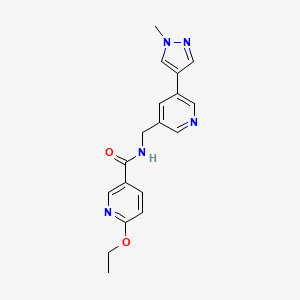
![1-Phenyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2763670.png)
![1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2763673.png)